molecular formula C25H25N B14716411 4-Benzhydrylidene-1-methyl-3-phenylpiperidine CAS No. 6636-27-7

4-Benzhydrylidene-1-methyl-3-phenylpiperidine

Cat. No.: B14716411
CAS No.: 6636-27-7
M. Wt: 339.5 g/mol
InChI Key: GWAHCEODORVIBC-UHFFFAOYSA-N
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Description

4-Benzhydrylidene-1-methyl-3-phenylpiperidine is a chemical compound that belongs to the class of phenylpiperidines. These compounds are characterized by a phenyl moiety directly attached to a piperidine ring.

Chemical Reactions Analysis

Types of Reactions

4-Benzhydrylidene-1-methyl-3-phenylpiperidine can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

4-Benzhydrylidene-1-methyl-3-phenylpiperidine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological systems, particularly in the context of receptor binding.

    Medicine: Investigated for its potential pharmacological properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Benzhydrylidene-1-methyl-3-phenylpiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity. This can lead to various biological effects, depending on the specific pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzhydrylidene-1-methyl-3-phenylpiperidine is unique due to its benzhydrylidene moiety, which imparts distinct chemical and biological properties. This differentiates it from other phenylpiperidines, making it a valuable compound for various research applications .

Properties

CAS No.

6636-27-7

Molecular Formula

C25H25N

Molecular Weight

339.5 g/mol

IUPAC Name

4-benzhydrylidene-1-methyl-3-phenylpiperidine

InChI

InChI=1S/C25H25N/c1-26-18-17-23(24(19-26)20-11-5-2-6-12-20)25(21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,24H,17-19H2,1H3

InChI Key

GWAHCEODORVIBC-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(=C(C2=CC=CC=C2)C3=CC=CC=C3)C(C1)C4=CC=CC=C4

Origin of Product

United States

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